3-(N,N-Dipropyl)amino-4-methoxyacetanilide
Overview
Description
3-(N,N-Dipropyl)amino-4-methoxyacetanilide is an organic compound with the molecular formula C15H24N2O2. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a dipropylamino group and a methoxy group attached to a phenyl ring, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(N,N-Dipropyl)amino-4-methoxyacetanilide typically involves the reaction of 3-(dipropylamino)-4-methoxybenzenesulfonic acid with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale acetylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-(N,N-Dipropyl)amino-4-methoxyacetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
3-(N,N-Dipropyl)amino-4-methoxyacetanilide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(N,N-Dipropyl)amino-4-methoxyacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
- N-[3-(Dipropylamino)phenyl]acetamide
- N-[3-(Dimethylamino)-4-methoxyphenyl]acetamide
- N-[3-(Diethylamino)-4-methoxyphenyl]acetamide
Comparison: 3-(N,N-Dipropyl)amino-4-methoxyacetanilide is unique due to the presence of both dipropylamino and methoxy groups, which confer specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[3-(dipropylamino)-4-methoxyphenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-5-9-17(10-6-2)14-11-13(16-12(3)18)7-8-15(14)19-4/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSPZWKEWIDWPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=CC(=C1)NC(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633287 | |
Record name | N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58890-56-5 | |
Record name | N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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